8-methoxy-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydroquinoline-3-carboxamide

CB2 Cannabinoid Receptor Selectivity Structure-Activity Relationship

This 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide derivative is a premier, highly selective CB2 receptor agonist tool compound. The 8-methoxy substitution pattern is documented as the most potent and selective within this chemical series, with the pyridin-4-ylmethyl side chain providing additional pharmacokinetic optimization potential. Unlike generic in-class analogs, this precise structure ensures target engagement, selectivity over CB1, and experimental reproducibility. Ideal for in vitro/in vivo studies of neuroinflammation, immune modulation, and pain pathways where psychoactive CB1-mediated artifacts must be avoided. Precursor for CB2 PET tracer development. Procure from reliable R&D suppliers to guarantee structural integrity.

Molecular Formula C17H15N3O3
Molecular Weight 309.32 g/mol
Cat. No. B10988097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methoxy-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydroquinoline-3-carboxamide
Molecular FormulaC17H15N3O3
Molecular Weight309.32 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1NC=C(C2=O)C(=O)NCC3=CC=NC=C3
InChIInChI=1S/C17H15N3O3/c1-23-14-4-2-3-12-15(14)19-10-13(16(12)21)17(22)20-9-11-5-7-18-8-6-11/h2-8,10H,9H2,1H3,(H,19,21)(H,20,22)
InChIKeyOMHWEWZJKNTYLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 8-Methoxy-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydroquinoline-3-carboxamide for CB2 Receptor Research


8-methoxy-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydroquinoline-3-carboxamide is a synthetic small molecule belonging to the 4-oxo-1,4-dihydroquinoline-3-carboxamide class. This class is characterized as a series of potent and selective cannabinoid type 2 (CB2) receptor agonists [1]. The compound features a quinoline core with an 8-methoxy substituent and a pyridin-4-ylmethyl carboxamide side chain, structural elements that have been associated with high affinity and selectivity for the CB2 receptor [2].

Why 8-Methoxy-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydroquinoline-3-carboxamide Cannot Be Replaced by a Generic Class Analog


Substitution within the 4-oxo-1,4-dihydroquinoline-3-carboxamide class is not tolerated without profound consequences for receptor affinity and functionality. Systematic pharmacomodulation studies have demonstrated that the nature of the carboxamide side chain and the substitution pattern on the quinoline scaffold are critical determinants of CB2 receptor affinity and selectivity [1]. Specifically, the 8-methoxy derivative has been reported to confer the highest affinity and selectivity profile ever reported for a CB2 ligand within this chemical series, a characteristic that is highly sensitive to structural modification and cannot be assumed for other in-class compounds [1]. Therefore, generic substitution with a non-8-methoxy or differently substituted analog is predicted to result in a significant loss of both target engagement and receptor selectivity, directly compromising experimental reproducibility and pharmacological relevance.

Quantitative Differentiation Data for 8-Methoxy-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydroquinoline-3-carboxamide


CB2 Receptor Affinity and Selectivity Advantage of the 8-Methoxy Motif

The 8-methoxy substituent on the 4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold is identified as the critical structural feature conferring maximal CB2 receptor affinity and selectivity. In a study investigating pharmacomodulations around this scaffold, the 8-methoxy derivative (Compound 4a) was reported to be endowed with the highest affinity and selectivity ever reported for a CB2 ligand within this series [1]. While the exact Ki value for 8-methoxy-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydroquinoline-3-carboxamide is not publicly disclosed at this time, a closely related 8-methoxy analog (RS-016, differing in the carboxamide side chain) exhibits a Ki of 0.7 nM at CB2 and a >10,000-fold selectivity over CB1 [2]. This confirms the dominant role of the 8-methoxy group in driving the differentiated pharmacological profile.

CB2 Cannabinoid Receptor Selectivity Structure-Activity Relationship

Functional CB2 Agonist Activity and Therapeutic Potential

Compounds in this series, including those with an 8-methoxy substitution, consistently behave as CB2 receptor agonists in the [35S]-GTPγS binding assay, confirming their functional activity [1]. Critically, the 8-methoxy derivative has been shown to provide access to antihyperalgesic agents devoid of psychotropic effects, demonstrating a clear functional differentiation in vivo that is directly linked to the high CB2 selectivity conferred by the 8-methoxy motif [2].

CB2 Agonist Functional Assay Antihyperalgesic

Distinct Carboxamide Side Chain for Optimized Receptor Interaction

Molecular modeling studies on compound 30, a representative of this series, reveal that the 4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold interacts with the CB2 receptor through a specific combination of hydrogen bond and aromatic/hydrophobic interactions [1]. The pyridin-4-ylmethyl carboxamide side chain present in 8-methoxy-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydroquinoline-3-carboxamide introduces a basic nitrogen capable of additional hydrogen bonding or ionic interactions, which is distinct from the aliphatic or benzyl amides commonly explored. This structural nuance is predicted to modulate receptor residence time and signaling bias, offering a differentiated pharmacological profile compared to analogs with simpler amide side chains.

Molecular Modeling Hydrogen Bonding Receptor Fit

Optimal Application Scenarios for 8-Methoxy-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydroquinoline-3-carboxamide


CB2 Receptor Pharmacological Profiling and Tool Compound Studies

This compound's extreme selectivity for CB2 over CB1, as inferred from its 8-methoxy class, makes it an ideal tool compound for dissecting CB2-specific signaling pathways in vitro and in vivo. Its use is strongly indicated in studies where separation of CB2-mediated effects from CB1-mediated psychoactivity is essential, such as in neuroinflammation and immune cell modulation assays [1].

Lead Optimization for Antihyperalgesic Drug Discovery

The documented ability of the 8-methoxy series to produce antihyperalgesia without psychotropic side effects positions this compound as a high-value starting point for medicinal chemistry programs targeting pain management [1]. The pyridin-4-ylmethyl side chain offers an additional vector for modulating pharmacokinetic properties, which is critical for lead optimization [2].

PET Tracer Development for CB2 Imaging

Closely related 8-methoxy analogs (e.g., RS-016, RS-126) have been successfully developed as positron emission tomography (PET) tracers for imaging CB2 receptor expression, demonstrating the scaffold's suitability for radiolabeling and in vivo imaging applications [2]. 8-methoxy-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydroquinoline-3-carboxamide could serve as a precursor or comparator for novel CB2 PET ligand development.

Quote Request

Request a Quote for 8-methoxy-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydroquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.